REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[C:10](O)(=[O:13])[CH:11]=C.C1C2NC3C(=CC=CC=3)SC=2C=CC=1>>[F:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:8][CH2:9][CH2:11][C:10]2=[O:13]
|
Name
|
|
Quantity
|
31.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
before being sealed
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
TEMPERATURE
|
Details
|
the mixture warmed to 40° C. for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the reactor cooled to 5° C.
|
Type
|
WASH
|
Details
|
the contents washed with D.I
|
Type
|
CUSTOM
|
Details
|
The para-fluoroanisole was removed by distillation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |